

Spectroscopic Profile of Bicyclo[2.2.1]heptan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: **Bicyclo[2.2.1]heptan-2-ol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bicyclo[2.2.1]heptan-2-ol**, a key bicyclic alcohol of interest in organic synthesis and medicinal chemistry. The rigid, strained ring system of this compound, also known as norborneol, presents a unique structural framework that gives rise to characteristic spectroscopic features. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for characterization and analysis. **Bicyclo[2.2.1]heptan-2-ol** exists as two diastereomers, the exo and endo isomers, which can be distinguished by their unique spectral fingerprints.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for both exo- and endo-**Bicyclo[2.2.1]heptan-2-ol**, facilitating a comparative analysis of their structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **Bicyclo[2.2.1]heptan-2-ol**

Isomer	Chemical Shift (δ) ppm	Multiplicity	Assignment
exo	~3.6	br s	H2 (endo)
~2.2	m	H1, H4	
~1.0-1.8	m	CH ₂ , OH	
endo	~4.0	br s	H2 (exo)
~2.3	m	H1, H4	
~1.0-1.8	m	CH ₂ , OH	

Note: Data is representative and may vary based on solvent and instrument conditions.

Table 2: ^{13}C NMR Data for **Bicyclo[2.2.1]heptan-2-ol**

Isomer	Chemical Shift (δ) ppm	Assignment
exo	~75.9	C2
~42.8	C1	
~35.8	C4	
~35.2	C7	
~29.5	C3	
~28.4	C6	
~24.7	C5	
endo	~70.0	C2
~40.9	C1	
~38.9	C3	
~35.4	C4	
~35.0	C7	
~28.7	C6	
~24.5	C5	

Note: Data is representative and may vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Bicyclo[2.2.1]heptan-2-ol**

Wavenumber (cm^{-1})	Functional Group Assignment
~3350 (broad)	O-H stretch (alcohol)
~2950 (strong)	C-H stretch (alkane)
~1080 (strong)	C-O stretch (secondary alcohol)

Note: The IR spectrum is characterized by a strong, broad absorption for the hydroxyl group and sharp peaks corresponding to the C-H and C-O stretching vibrations.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **Bicyclo[2.2.1]heptan-2-ol**

m/z	Proposed Fragment	Relative Intensity
112	[M] ⁺ (Molecular Ion)	Variable
94	[M - H ₂ O] ⁺	High
81	[C ₆ H ₉] ⁺	High
67	[C ₅ H ₇] ⁺	High
66	[C ₅ H ₆] ⁺	High

Note: The mass spectrum is typically characterized by a visible molecular ion peak and prominent fragments resulting from the loss of water and subsequent rearrangements of the bicyclic core.[1][2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Bicyclo[2.2.1]heptan-2-ol**.

Materials:

- **Bicyclo[2.2.1]heptan-2-ol** sample
- Deuterated solvent (e.g., CDCl₃)
- 5 mm NMR tubes

- Pipettes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **Bicyclo[2.2.1]heptan-2-ol** sample in about 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.[4]
- Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds. [4]
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width and a longer relaxation delay are generally required compared to ^1H NMR.[4]
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Bicyclo[2.2.1]heptan-2-ol**.

Materials:

- **Bicyclo[2.2.1]heptan-2-ol** sample

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates to create a thin film.
- Background Spectrum: Acquire a background spectrum of the empty spectrometer or the clean salt plates/ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, a scan range of 4000 cm^{-1} to 400 cm^{-1} is used.
- Data Processing: The final IR spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of

Bicyclo[2.2.1]heptan-2-ol.

Materials:

- **Bicyclo[2.2.1]heptan-2-ol** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Mass spectrometer (e.g., with an Electron Ionization - EI source)
- Vial and syringe for sample introduction

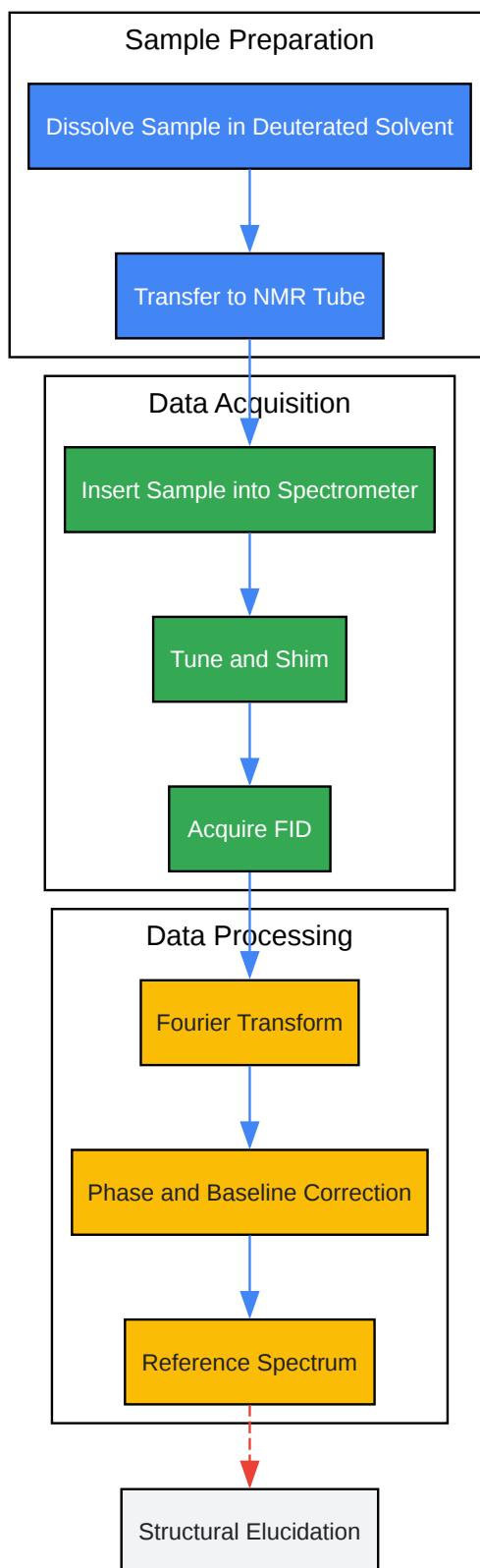
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

- **Instrument Setup:** Tune and calibrate the mass spectrometer using a standard compound. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.
- **Sample Introduction:** Introduce the sample into the ion source. This can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

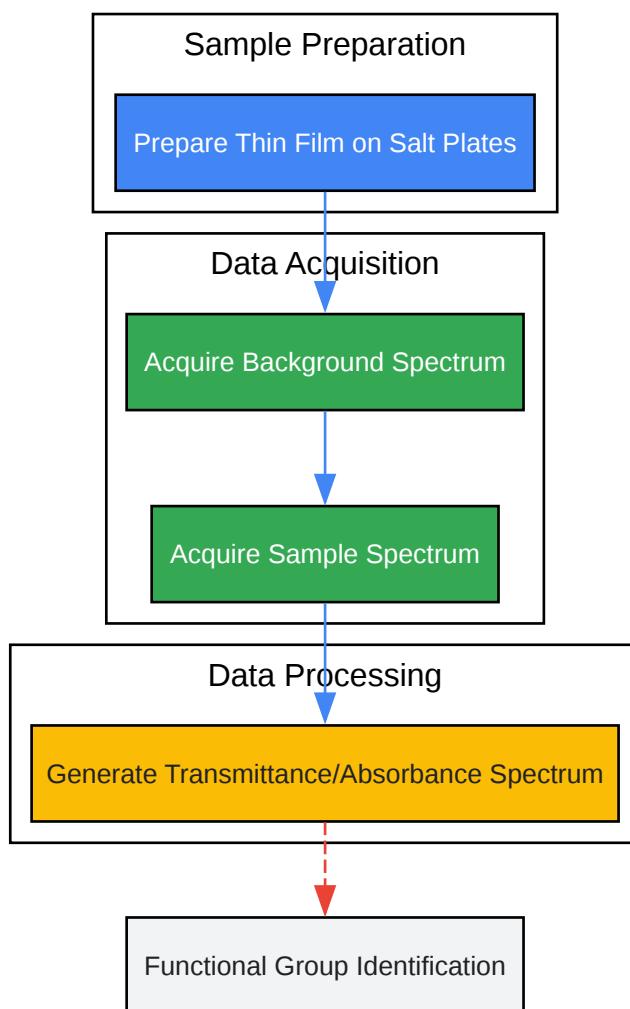
Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



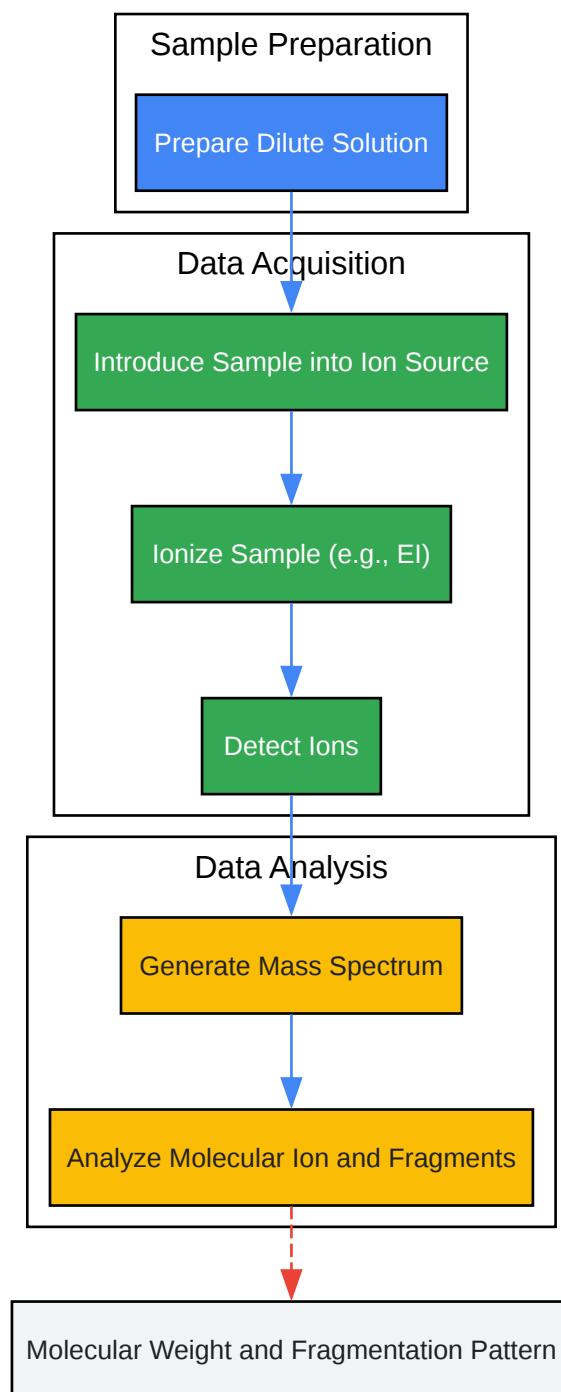
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy.



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Caption: Workflow for Mass Spectrometry.

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